molecular formula C13H14N4O3 B5985240 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B5985240
M. Wt: 274.28 g/mol
InChI Key: WXTDUMRRNBIUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential in the treatment of various neurological disorders.

Mechanism of Action

1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can modulate glutamate signaling and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. However, one limitation is that 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more selective mGluR5 antagonists with fewer off-target effects.
3. Studying the long-term effects of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid on cognitive function and behavior.
4. Investigating the potential synergistic effects of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid with other drugs or therapies.
5. Developing new methods for the synthesis of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid and related compounds.
In conclusion, 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR5 receptor allows for more precise modulation of glutamate signaling, which can reduce excitotoxicity and improve cognitive function. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid that could lead to new treatments for neurological disorders.

Synthesis Methods

1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-bromopyridine with ethyl 2-cyanoacetate to produce ethyl 2-(4-pyridinyl)-2-oxoacetate, which is then reacted with methyl hydrazinecarboxylate to form 1-methyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid. The final step involves the reaction of this intermediate with N-[(tert-butoxy)carbonyl]-1-amino-1-(4-pyridinyl)ethane to produce 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

1-methyl-3-(1-pyridin-4-ylethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8(9-3-5-14-6-4-9)15-12(18)11-10(13(19)20)7-17(2)16-11/h3-8H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDUMRRNBIUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.